molecular formula C19H19N3O4 B2571127 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 886186-46-5

4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2571127
CAS No.: 886186-46-5
M. Wt: 353.378
InChI Key: TYTZIFZNCRLBOM-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic small molecule analog of imidazoquinoline-based TLR agonists, which are a well-known class of vaccine adjuvants . Its core quinolin-2(1H)-one scaffold is of significant interest in medicinal chemistry for the development of new immunotherapeutics and vaccine adjuvants. Structural features such as the 3-nitro group and the 4-methoxyphenethylamino side chain are strategically designed to influence the compound's electronic properties, hydrophobicity, and potential for specific molecular interactions, including enhanced adsorption to aluminum-based adjuvants (alum) to create a depot effect and reduce systemic diffusion . This targeted design aims to promote a balanced Th1 and Th2 immune response, which is crucial for effective vaccination, by combining the Th2-skewing effect of alum with the Th1-triggering potential of small molecule immune potentiators . Researchers can utilize this compound as a critical intermediate or a novel chemical entity in structure-activity relationship (SAR) studies to explore new TLR7/8 agonists with improved potency and selectivity. Its primary research applications include investigating innate immune signaling pathways, screening for novel vaccine adjuvants, and developing new therapeutic strategies against infectious diseases and cancer. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-21-16-6-4-3-5-15(16)17(18(19(21)23)22(24)25)20-12-11-13-7-9-14(26-2)10-8-13/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZIFZNCRLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The 1-position of the quinoline is alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The final step involves the nucleophilic substitution of the nitro group with 4-methoxyphenethylamine under basic conditions, typically using sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or sulfonylation, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-((4-hydroxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one.

    Reduction: 4-((4-methoxyphenethyl)amino)-1-methyl-3-aminoquinolin-2(1H)-one.

    Substitution: 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one derivatives with various acyl or sulfonyl groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions that may include the use of nitro and amine functional groups. The molecular formula for this compound is C19H22N4O3, with a molecular weight of 354.41 g/mol. Its structure features a quinoline core, which is known for its pharmacological properties.

Biological Activities

1. Antitumor Activity:
Recent studies have indicated that compounds with similar quinoline structures exhibit notable antitumor properties. For instance, derivatives of quinoline have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds that incorporate methoxy and phenethyl groups have shown enhanced activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent antiproliferative effects .

2. Antimalarial Activity:
The antimalarial potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum. In vitro studies have demonstrated that certain analogs exhibit half-maximal inhibitory concentrations (IC50) below 0.5 μM, indicating strong antimalarial activity . The mechanism often involves interference with the heme detoxification pathway in the malaria parasite.

3. Other Therapeutic Applications:
Beyond antitumor and antimalarial activities, quinoline derivatives are being explored for additional therapeutic applications, including antimicrobial and anti-inflammatory effects. Their ability to modulate biological pathways makes them candidates for further development in treating various diseases.

Case Studies

Study Compound Target IC50 Value Notes
Study 1Quinoline Derivative AMCF-7 Cells5 μg/mLSignificant cytotoxicity observed
Study 2Quinoline Derivative BHCT-116 Cells3 μg/mLEffective against colon cancer
Study 3Quinoline Derivative CP. falciparum (K1 strain)<0.5 μMStrong antimalarial effect

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinolinones are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Profiles and Key Properties of Selected Quinolinones
Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) Other Substituents Notable Properties Reference
Target Compound Methyl Nitro 4-Methoxyphenethylamino None Unique substituent combination N/A
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one Methyl Nitro Hydroxy 6,7-Dimethoxy Enhanced solubility due to methoxy groups
4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one Phenyl Nitro Chloro None Electron-withdrawing chloro group
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Ethyl Nitroacetyl Hydroxy None Reactivity with electrophiles/nucleophiles
4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one Phenyl Hydroxyethyl Hydroxy Methylamino Anticancer activity (in vitro)
Key Observations:

In contrast, the nitroacetyl group in 3-(nitroacetyl)-1-ethylquinolin-2(1H)-one facilitates cyclization and heterocycle formation . Hydroxyethyl and methylamino groups in other analogues (e.g., ) may improve water solubility but reduce lipophilicity compared to the target’s methoxyphenethylamino group.

Position 4 Substituents: The 4-methoxyphenethylamino group in the target compound likely enhances membrane permeability due to its lipophilic aromatic ring and flexible ethyl linker. This contrasts with the hydroxy group in 4-hydroxy-6,7-dimethoxyquinolinone , which may limit bioavailability.

Biological Activity: Compounds with aminoethyl side chains, such as III-a2 in , exhibit anticancer activity (e.g., 80.12% yield, 133°C melting point) . The target compound’s methoxyphenethylamino group could similarly interact with cellular targets but requires empirical validation.

Reactivity and Stability

  • The nitro group at position 3 in the target compound may confer stability under acidic conditions, as seen in 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one .
  • In contrast, nitroacetyl-substituted quinolinones undergo cyclization and form heterocyclic systems (e.g., pyrazoloquinolines) when reacted with hydrazines or amines .

Biological Activity

4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20N3O3C_{18}H_{20}N_3O_3 and molecular weight of 342.37 g/mol. Its structure consists of a quinoline core substituted with a methoxyphenethyl amino group and a nitro group, which are critical for its biological activity.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound include:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of the cell cycle.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial DNA synthesis.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
  • DNA Interaction : The nitro group may facilitate intercalation into DNA, disrupting replication.
  • Apoptosis Induction : The compound can activate apoptotic pathways by increasing reactive oxygen species (ROS) levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting potent anticancer activity.

Study 2: Antimicrobial Activity

In a study assessing antimicrobial efficacy, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings highlight its potential as an antibacterial agent.

Study 3: Anti-inflammatory Potential

Another research article focused on the anti-inflammatory effects observed in murine models. Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential utility in managing inflammatory disorders.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerIC50 = 12 µM (MCF-7 cells)Journal of Medicinal Chemistry
AntimicrobialMIC = 32 µg/mL (S. aureus)Antimicrobial Agents Journal
Anti-inflammatoryDecreased TNF-alpha and IL-6Inflammation Research Journal

Q & A

Q. Critical Parameters :

  • Temperature during nitration to prevent over-oxidation.
  • Stoichiometric excess of 4-methoxyphenethylamine (1.2–1.5 equiv) to drive amination.
  • Acidic pH (~4–5) to stabilize intermediates during cyclization .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Methodological Answer :

TechniqueKey MarkersReferences
¹H/¹³C NMR - Singlet at δ ~6.14 ppm (active methylene protons).
- Broad signal at δ ~14.7 ppm (hydroxyl proton).
- Aromatic protons in quinoline (δ 7.5–8.5 ppm) and methoxyphenyl (δ ~3.8 ppm for OCH₃) .
IR - Absence of α-pyrone O-C=O stretch (~1765 cm⁻¹) confirms ring opening.
- N-H stretches (~3300 cm⁻¹) and nitro group (~1520 cm⁻¹) .
HRMS Molecular ion peak matching calculated mass (e.g., m/z 302 for intermediates) .
X-ray Diffraction Dihedral angles between aromatic rings (e.g., ~57.8° for quinoline vs. benzene) .

(Advanced) How can researchers resolve contradictions in spectral data when confirming the structure of novel derivatives?

Q. Methodological Answer :

Cross-Validation : Combine NMR (¹H, ¹³C, DEPT) with HSQC/HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between methoxyphenyl OCH₃ and adjacent carbons resolve substitution patterns .

Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled amines to distinguish overlapping signals in crowded regions (e.g., aromatic protons).

Crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) via single-crystal X-ray analysis, as demonstrated for dihydroquinoline analogs .

Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311++G** basis set) to validate assignments .

(Advanced) What strategies optimize the compound’s solubility and stability for in vitro biological assays?

Q. Methodological Answer :

  • Solubility Enhancement :
    • Use co-solvents (DMSO:water, ≤5% v/v) or cyclodextrin inclusion complexes .
    • Introduce polar substituents (e.g., hydroxyl groups) without disrupting nitroquinoline pharmacophores .
  • Stability Optimization :
    • Adjust pH to 6.5–7.4 (phosphate buffer) to prevent hydrolysis of the nitro group.
    • Store solutions at –20°C under inert atmosphere (N₂/Ar) to limit photodegradation .

(Advanced) How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model transition states. For example, calculate activation energy for amination at C4 of the quinoline ring to identify optimal leaving groups (e.g., Cl vs. OMs) .

Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group adjacent to C3) to predict sites for nucleophilic attack .

MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Polar solvents stabilize charged intermediates, accelerating substitution .

(Advanced) What are the challenges in scaling up the synthesis while maintaining regioselectivity, and how can they be mitigated?

Methodological Answer :
Challenges :

  • Regioselectivity Loss : Competing reactions (e.g., over-nitration) at higher scales due to poor heat dissipation.
  • Purification Bottlenecks : Column chromatography becomes impractical for >10 g batches.

Q. Mitigation Strategies :

  • Flow Chemistry : Use microreactors for nitration to enhance temperature control and reduce side products .
  • Catalytic Optimization : Employ InCl₃ (20 mol%) in microwave-assisted amination to reduce reaction time (5 min vs. 24 h) and improve yield (63% vs. 45%) .
  • Crystallization-Driven Purification : Design derivatives with high crystallinity (e.g., chloro analogs) for scalable recrystallization .

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